molecular formula C20H28O4 B019066 Isospongiadiol CAS No. 111139-69-6

Isospongiadiol

Cat. No. B019066
M. Wt: 332.4 g/mol
InChI Key: IABIEQUOUAZLEJ-IVPKFJTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isospongiadiol is a natural product that is derived from marine sponges. It has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

Isospongiadiol, a natural product, has been the focus of synthetic chemistry research due to its complex structure and biological activity. Gris et al. (2012) developed a synthetic approach to the carbocyclic skeleton of isospongian diterpenes, including isospongiadiol, using commercially available monoterpenes. This method involves a ring annulation strategy, proving effective for preparing natural isospongians and oxygenated analogues. The synthesized compounds demonstrated inhibitory activity on the mammalian mitochondrial respiratory chain in the micromolar range, indicating potential biomedical applications (Gris et al., 2012).

Applications in Biomedical Research

While direct studies on isospongiadiol were not found, related biomedical research provides insights into potential applications. For instance, Kaddurah-Daouk and Weinshilboum (2015) discussed pharmacometabolomics, where biochemical data-capturing effects of drugs reveal information about treatment outcomes and create metabolic signatures. Such methodologies could be applied to study the effects of compounds like isospongiadiol (Kaddurah-Daouk & Weinshilboum, 2015).

Insights from Pharmacometrics Conferences

While not directly related to isospongiadiol, conferences on pharmacometrics, such as the American Conference on Pharmacometrics (ACoP6, ACoP7, ACoP8), provide valuable insights into the broader field of drug research and development. These conferences highlight the importance of quantitative systems pharmacology, pharmacokinetics, and pharmacodynamics in drug development, relevant to understanding the potential applications of isospongiadiol in medical research (Jin & Mager, 2015; Cirincione et al., 2017; Ouellet et al., 2016).

properties

CAS RN

111139-69-6

Product Name

Isospongiadiol

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(3bR,5aR,6S,8R,9aR,9bR)-8-hydroxy-6-(hydroxymethyl)-3b,6,9a-trimethyl-4,5,5a,8,9,9b,10,11-octahydronaphtho[2,1-e][2]benzofuran-7-one

InChI

InChI=1S/C20H28O4/c1-18-7-6-16-19(2,8-14(22)17(23)20(16,3)11-21)15(18)5-4-12-9-24-10-13(12)18/h9-10,14-16,21-22H,4-8,11H2,1-3H3/t14-,15+,16-,18+,19-,20-/m1/s1

InChI Key

IABIEQUOUAZLEJ-IVPKFJTLSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=COC=C24)(C[C@H](C(=O)[C@]3(C)CO)O)C

SMILES

CC12CCC3C(C1CCC4=COC=C24)(CC(C(=O)C3(C)CO)O)C

Canonical SMILES

CC12CCC3C(C1CCC4=COC=C24)(CC(C(=O)C3(C)CO)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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